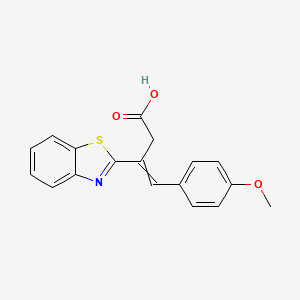

Flupenthixol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

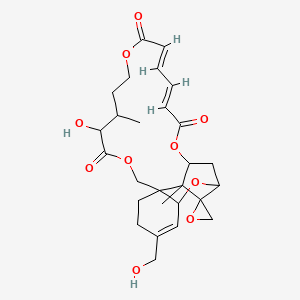

氟哌噻吨的制备涉及多种合成路线和反应条件。一种方法包括使 10-羟基-10-(3-二甲基氨基丙基)-2-三氟甲基硫代黄烷与亚硫酰氯或乙酸酐反应进行脱水。该反应生成高含量 Z 型 10-[3-(EZ)-二甲基氨基丙基]-2-三氟甲基硫代黄烷,然后与 N-羟乙基哌嗪反应制备氟哌噻吨碱。 最后,将足量的氯化氢气体通入氟哌噻吨碱中制备高含量 Z 型氟哌噻吨盐酸盐 .

化学反应分析

氟哌噻吨会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件包括亚硫酰氯、乙酸酐和 N-羟乙基哌嗪 . 这些反应生成的主要产物包括氟哌噻吨碱和氟哌噻吨盐酸盐 .

科学研究应用

氟哌噻吨在化学、生物学、医学和工业领域有着广泛的科学研究应用。 在医学上,它用于治疗精神分裂症和抑郁症,尤其是对其他治疗反应不佳的患者 . 它也以低剂量用作抗抑郁药,并已被证明可以降低重复自残个体的故意自残率 . 在化学领域,氟哌噻吨用作分析研究中的参考化合物,例如用于同时测定药物剂型中氟哌噻吨和美利曲辛的反相高效液相色谱 (RP-HPLC) 方法 .

作用机制

氟哌噻吨的作用机制主要是通过多巴胺受体拮抗作用。 氟哌噻吨作为 D1 和 D2 多巴胺受体的拮抗剂,参与调节情绪、行为和认知 . 通过阻断这些受体,氟哌噻吨有助于缓解精神分裂症和抑郁症的症状。 此外,氟哌噻吨对 5-HT2A 受体有一定的亲和力,这可能有助于其抗抑郁作用 .

相似化合物的比较

氟哌噻吨通常与其他典型抗精神病药物(如氟哌啶醇和氯丙嗪)以及第二代抗精神病药物(如氯氮平、奥氮平、喹硫平、利培酮和氨磺必利)进行比较 . 与这些化合物相比,氟哌噻吨在受体结合亲和力和副作用方面具有独特的特点。 例如,与氟哌啶醇相比,氟哌噻吨更容易产生锥体外系副作用,但比第二代抗精神病药物多 . 这种中间位置使得氟哌噻吨成为那些可能无法很好地耐受其他抗精神病药物的患者的一种宝贵选择 .

类似化合物

- 氟哌啶醇

- 氯丙嗪

- 氯氮平

- 奥氮平

- 喹硫平

- 利培酮

- 氨磺必利

氟哌噻吨独特的效果和副作用相结合,使其成为治疗精神疾病的一种宝贵工具。

属性

Key on ui mechanism of action |

The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors. |

|---|---|

CAS 编号 |

53772-85-3 |

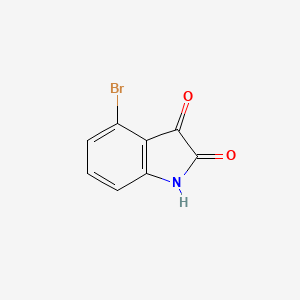

分子式 |

C23H25F3N2OS |

分子量 |

434.5 g/mol |

IUPAC 名称 |

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5+ |

InChI 键 |

NJMYODHXAKYRHW-BLLMUTORSA-N |

SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

手性 SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

规范 SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

熔点 |

233-234 |

Key on ui other cas no. |

53772-85-3 2709-56-0 |

同义词 |

alpha-Flupenthixol cis-Flupenthixol Emergil Fluanxol Flupenthixol Flupentixol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)

![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)

![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)

![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)

![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)